Cas no 1236699-82-3 (methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate)

methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl (S)-6-(1-aminoethyl)nicotinate
- methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate
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- MDL: MFCD28405344
- Inchi: 1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3/t6-/m0/s1
- InChI Key: VYMQJIUJCFCVRL-LURJTMIESA-N
- SMILES: O(C)C(C1=CN=C(C=C1)[C@H](C)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 185
- XLogP3: 0
- Topological Polar Surface Area: 65.2
methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829729-0.05g |
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate |
1236699-82-3 | 0.05g |
$1498.0 | 2023-09-19 | ||
Enamine | EN300-1829729-10.0g |
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate |
1236699-82-3 | 10g |
$14355.0 | 2023-06-01 | ||
Enamine | EN300-1829729-5g |
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate |
1236699-82-3 | 5g |
$7362.0 | 2023-09-19 | ||
Enamine | EN300-1829729-10g |
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate |
1236699-82-3 | 10g |
$14355.0 | 2023-09-19 | ||
Enamine | EN300-1829729-1.0g |
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate |
1236699-82-3 | 1g |
$1784.0 | 2023-06-01 | ||
Enamine | EN300-1829729-0.5g |
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate |
1236699-82-3 | 0.5g |
$1713.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1605016-250mg |
(S)-Methyl 6-(1-aminoethyl)nicotinate |
1236699-82-3 | 98% | 250mg |
¥19845.00 | 2024-08-09 | |
eNovation Chemicals LLC | D633266-1g |
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate HCl salt |
1236699-82-3 | 95% | 1g |
$1490 | 2025-02-19 | |
eNovation Chemicals LLC | D633266-1g |
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate HCl salt |
1236699-82-3 | 95% | 1g |
$1490 | 2025-03-01 | |
eNovation Chemicals LLC | D633266-1g |
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate HCl salt |
1236699-82-3 | 95% | 1g |
$1490 | 2024-08-03 |
methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate Related Literature
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
Additional information on methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate
Methyl 6-(1S)-1-Aminoethylpyridine-3-Carboxylate: A Comprehensive Overview
Methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate, with the CAS number 1236699-82-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with an aminoethyl group and a methyl ester moiety. The stereochemistry at the aminoethyl group, specifically the (1S) configuration, plays a crucial role in its biological activity and potential applications.
The synthesis of methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate involves a series of well-established organic reactions, including nucleophilic substitution, alkylation, and esterification. The stereochemistry at the chiral center is typically controlled during the alkylation step, ensuring the desired (1S) configuration. This compound has been studied extensively for its potential as a building block in drug design, particularly in the development of bioactive molecules with specific pharmacological properties.
Recent studies have highlighted the importance of methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate in the context of enzyme inhibition and drug delivery systems. For instance, researchers have explored its ability to inhibit certain kinases, which are key targets in cancer therapy. The aminoethyl group serves as a flexible linker that can interact with the active site of these enzymes, making it a promising candidate for further development into therapeutic agents.
In addition to its pharmacological applications, methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate has also been investigated for its role in materials science. Its ability to form coordination complexes with metal ions has led to its use in the synthesis of novel materials with potential applications in catalysis and sensing technologies. The pyridine ring's electron-withdrawing properties enhance its coordination capabilities, making it a valuable component in these systems.
The stereochemistry of this compound is particularly important in determining its biological activity. The (1S) configuration ensures optimal interactions with target proteins, which is critical for achieving the desired therapeutic effects. This has been confirmed through various biophysical studies, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
Furthermore, methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate has been utilized as a chiral auxiliary in asymmetric synthesis. Its ability to induce high enantioselectivity in certain reactions makes it a valuable tool for constructing complex chiral molecules. This application underscores its versatility and importance in modern organic chemistry.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate. Quantum mechanical calculations have revealed that the aminoethyl group significantly influences the compound's electronic properties, enhancing its ability to participate in various chemical transformations.
In conclusion, methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate (CAS No. 1236699-82-3) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, stereochemistry, and reactivity make it an invaluable tool in drug discovery, materials science, and asymmetric synthesis. As research continues to uncover new aspects of this compound's properties and applications, its significance in both academic and industrial settings is expected to grow further.
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